molecular formula C12H7Cl2NO2 B1343746 6-(3,5-Dichlorophenyl)nicotinic acid CAS No. 887976-70-7

6-(3,5-Dichlorophenyl)nicotinic acid

Cat. No.: B1343746
CAS No.: 887976-70-7
M. Wt: 268.09 g/mol
InChI Key: GPUUXDZIZHGFQS-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 3 and 5 positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reactors, continuous flow systems, and automated control of reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-(3,5-Dichlorophenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzoic acid
  • 3,5-Dichlorophenylacetic acid
  • 3,5-Dichlorophenylpropionic acid

Comparison

Compared to these similar compounds, 6-(3,5-Dichlorophenyl)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUUXDZIZHGFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647040
Record name 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-70-7
Record name 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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